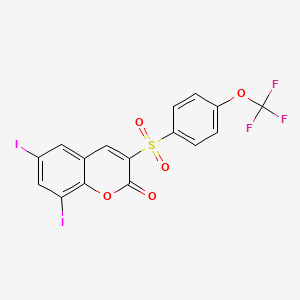
6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one (DICSO) is an organic compound with a molecular weight of 511.25 g/mol and a chemical formula of C14H7F3I2O4S. It is a colorless solid that is soluble in water, methanol, and acetonitrile. DICSO has a variety of uses in scientific research, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential therapeutic agent.
科学的研究の応用
6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a fluorescent probe, and as a potential therapeutic agent. As a reagent, it has been used in the synthesis of heterocyclic compounds, such as pyrimidines and quinolines. As a fluorescent probe, it has been used to detect the presence of certain enzymes and to study the binding of small molecules to proteins. As a potential therapeutic agent, it has been studied for its anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one is not yet fully understood. It is believed to act by binding to certain enzymes, such as cyclooxygenase-2 (COX-2), and inhibiting their activity. This inhibition of enzyme activity is thought to be responsible for its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory and anti-cancer properties in animal models. It has also been shown to reduce the levels of certain inflammatory markers, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to inhibit the growth of certain cancer cells, such as melanoma, prostate, and breast cancer cells.
実験室実験の利点と制限
The use of 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is stable and has a low toxicity. However, there are some limitations to its use. It is not as soluble in water as some other reagents, and its reactivity can vary depending on the reaction conditions.
将来の方向性
Future research on 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In particular, further studies should be conducted to determine its efficacy in treating various types of cancer and inflammatory diseases. Additionally, further studies should be conducted to explore its potential use as a fluorescent probe for studying the binding of small molecules to proteins. Finally, further research should be conducted to develop more efficient and cost-effective synthesis methods for producing 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one.
合成法
6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one can be synthesized from commercially available starting materials. The synthesis involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 2,4-dichloro-6-iodo-3-nitrophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent, such as dimethylformamide. The reaction takes place at room temperature, and the product is isolated and purified by column chromatography.
特性
IUPAC Name |
6,8-diiodo-3-[4-(trifluoromethoxy)phenyl]sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F3I2O5S/c17-16(18,19)26-10-1-3-11(4-2-10)27(23,24)13-6-8-5-9(20)7-12(21)14(8)25-15(13)22/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGFYAPIBCSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F3I2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methylfuran-2-yl)methyl]guanidine, 90%](/img/structure/B6321790.png)
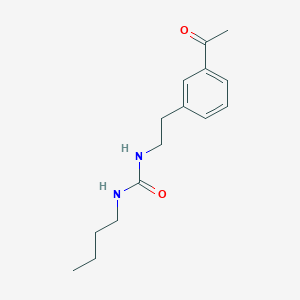


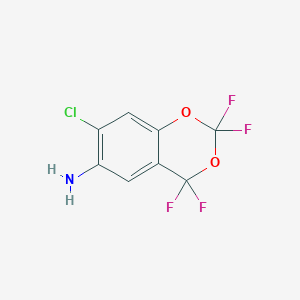
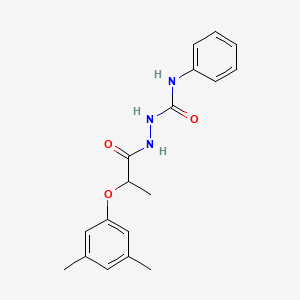
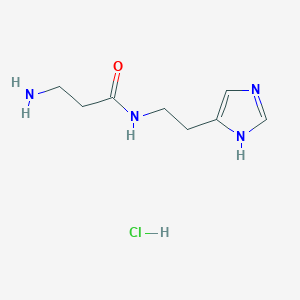
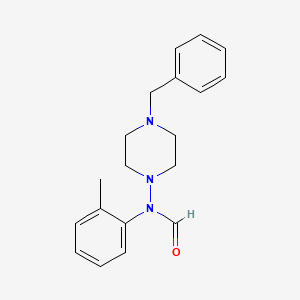

![tert-Butyl 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321886.png)
![tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321890.png)
![tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321898.png)
![tert-Butyl 2-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321901.png)